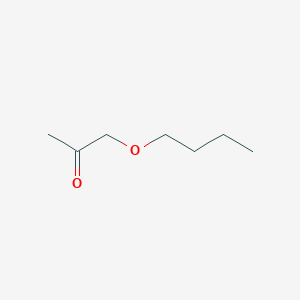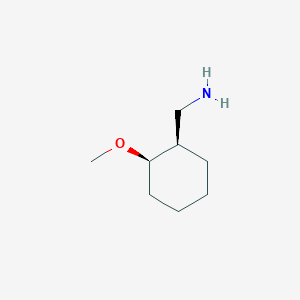
2-Propanone, 1-butoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-butoxy-, also known as 1-butoxy-2-propanone, is an organic compound with the molecular formula C7H14O2. It is a colorless liquid with a mild odor, commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, which are solvents known for their excellent solvency properties and low volatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-butoxy-2-propanone can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures from 1 to 5 atmospheres. The catalyst used can be an acid or a base, with sulfuric acid and sodium hydroxide being common choices.
Industrial Production Methods
In industrial settings, 1-butoxy-2-propanone is produced through a continuous process where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. This method ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-butoxy-2-propanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxyacetic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 1-butoxy-2-propanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Butoxyacetic acid.
Reduction: 1-butoxy-2-propanol.
Substitution: Various substituted propanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-butoxy-2-propanone has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction of lipids and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its excellent solvency and low volatility.
Wirkmechanismus
The mechanism by which 1-butoxy-2-propanone exerts its effects is primarily through its solvency properties. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the penetration of active ingredients in formulations. The pathways involved include the disruption of intermolecular forces in solutes, leading to their dissolution and subsequent chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
1-butoxy-2-propanone can be compared with other glycol ethers such as:
2-butoxyethanol: Similar in structure but with different solvency properties and applications.
1-methoxy-2-propanone: Another glycol ether with a methoxy group instead of a butoxy group, leading to different chemical reactivity and uses.
2-propoxyethanol: Similar in function but with a propoxy group, affecting its volatility and solvency.
1-butoxy-2-propanone is unique due to its balance of solvency and low volatility, making it particularly useful in applications where a strong solvent with minimal evaporation is required.
Eigenschaften
CAS-Nummer |
84223-13-2 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
1-butoxypropan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-9-6-7(2)8/h3-6H2,1-2H3 |
InChI-Schlüssel |
UYNCDYOFUJEUQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)




![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)

![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
